1-Phenoxy-4-(trifluoromethyl)benzene
Overview
Description
“1-Phenoxy-4-(trifluoromethyl)benzene” is an organic compound with the molecular formula C13H9F3O and a molecular weight of 238.21 . It is also known as phenyl 4-(trifluoromethyl)phenyl ether .
Synthesis Analysis
While specific synthesis methods for “1-Phenoxy-4-(trifluoromethyl)benzene” were not found, related compounds such as “1,4-Bis(trifluoromethyl)benzene” have been synthesized using donor moieties and new acceptors with hydrogen bonding sites . Another study discusses the nucleophilic reactions of benzene derivatives, which could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The InChI code for “1-Phenoxy-4-(trifluoromethyl)benzene” is 1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H . This indicates the presence of a phenyl group and a trifluoromethyl group attached to a benzene ring via an ether linkage .
Physical And Chemical Properties Analysis
“1-Phenoxy-4-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 238.21 . The compound is sealed in dry storage at room temperature . The X-Ray study of the packing pattern in the crystals of related compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds .
Scientific Research Applications
Summary of the Application
“1-Phenoxy-4-(trifluoromethyl)benzene” is used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures
In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
Results or Outcomes
The synthesis of m-aryloxy phenols has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . This has expanded the potential applications of these compounds in various industries .
2. Use in the Synthesis of Donor-Acceptor-Donor Architectures
Summary of the Application
“1-Phenoxy-4-(trifluoromethyl)benzene” has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . These compounds are used as emitters exhibiting thermally activated delayed fluorescence and/or triplet fusion upconversion .
Methods of Application or Experimental Procedures
The compound was used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .
Results or Outcomes
The synthesis of these donor-acceptor-donor architectures has expanded the potential applications of these compounds in various industries .
Safety And Hazards
The safety information for “1-Phenoxy-4-(trifluoromethyl)benzene” indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding release to the environment, and wearing protective gloves, eye protection, and face protection .
Future Directions
While specific future directions for “1-Phenoxy-4-(trifluoromethyl)benzene” were not found, the compound’s potential applications could be inferred from its chemical properties and the research conducted on related compounds. For instance, the compound could potentially be used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .
properties
IUPAC Name |
1-phenoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJUDUZMPNCXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380544 | |
Record name | 4-(Trifluoromethyl)diphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-4-(trifluoromethyl)benzene | |
CAS RN |
2367-02-4 | |
Record name | 4-(Trifluoromethyl)diphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.